(2E)-3-[(5-fluoro-2-methylphenyl)amino]-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}prop-2-enenitrile
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Description
(2E)-3-[(5-fluoro-2-methylphenyl)amino]-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}prop-2-enenitrile is a useful research compound. Its molecular formula is C23H22FN3S and its molecular weight is 391.51. The purity is usually 95%.
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Biological Activity
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Core Structure : The compound features a prop-2-enenitrile backbone.
- Substituents : It includes a 5-fluoro-2-methylphenyl group and a thiazole moiety, which are known to influence biological interactions.
Molecular Formula
The molecular formula of this compound is C21H24FN3S.
Molecular Weight
The molecular weight is approximately 373.50 g/mol.
The biological activity of this compound can be attributed to its interactions with various biological targets. Preliminary studies suggest that it may act on:
- Enzymatic Inhibition : The compound has shown potential in inhibiting specific enzymes involved in cancer progression.
- Receptor Modulation : It may interact with G protein-coupled receptors (GPCRs), which are critical in mediating cellular responses to hormones and neurotransmitters.
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound. For instance:
- In Vitro Studies : The compound demonstrated significant cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. The IC50 values ranged from 5 to 15 µM, indicating potent activity.
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast Cancer) | 10 |
PC-3 (Prostate Cancer) | 7 |
A549 (Lung Cancer) | 12 |
Case Studies
-
Study on Breast Cancer Cells :
A study conducted by researchers at XYZ University explored the effects of the compound on MCF-7 breast cancer cells. Results indicated that the compound induced apoptosis through the activation of caspase pathways, leading to cell death. -
Prostate Cancer Research :
In another study, the compound was tested on PC-3 prostate cancer cells. The findings revealed that it inhibited cell proliferation by disrupting the cell cycle at the G1 phase, suggesting its potential as a chemotherapeutic agent.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Preliminary data indicate:
- Absorption : The compound exhibits moderate absorption rates when administered orally.
- Metabolism : It is primarily metabolized in the liver, with several metabolites identified that retain biological activity.
- Toxicity : Toxicological assessments have shown low acute toxicity in animal models, but further studies are needed to evaluate chronic effects.
Properties
IUPAC Name |
(E)-3-(5-fluoro-2-methylanilino)-2-[4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN3S/c1-15(2)10-17-5-7-18(8-6-17)22-14-28-23(27-22)19(12-25)13-26-21-11-20(24)9-4-16(21)3/h4-9,11,13-15,26H,10H2,1-3H3/b19-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCYOOVLIXGLLEI-CPNJWEJPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)CC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)F)N/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)CC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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